(1R,2S,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylic acid
Overview
Description
Synthesis Analysis
The 8-azabicyclo [3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities. Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years .Molecular Structure Analysis
The molecular formula of “(1R,2S,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylic acid” is C8H14ClNO2 .Chemical Reactions Analysis
The 8-azabicyclo [3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1R,2S,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylic acid” such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be found on various chemical databases .Scientific Research Applications
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids can inhibit microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yields. These acids damage cell membranes and decrease microbial internal pH. Strategies to increase microbial robustness against such inhibition include metabolic engineering to modify cell membrane properties and intracellular pH, and the use of appropriate exporters to enhance tolerance. This knowledge aids in engineering strains with improved industrial performance (Jarboe et al., 2013).
Reactive Extraction of Carboxylic Acids
Carboxylic acids can be efficiently separated from aqueous solutions using reactive extraction with organic solvents and supercritical fluids, such as supercritical CO2. This method is environmentally friendly and offers higher yield and simplicity over traditional separation methods (Djas & Henczka, 2018).
Role of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants
ACC, while primarily known as the precursor of the plant hormone ethylene, also has independent biological roles. It can be conjugated to different derivatives, metabolized by bacteria to promote plant growth, involved in sophisticated transport mechanisms for ethylene response, and function as a signaling molecule independently of ethylene (Van de Poel & Van Der Straeten, 2014).
Applications of Carboxylic Acids in Chemical Synthesis
Carboxylic acids are key in the development of new synthetic methodologies, such as the Ugi multicomponent reaction, which allows for multiple bond formations in a single synthetic step. This reaction pathway highlights the role of carboxylic acids in creating functional chromophores and other complex organic compounds (Rocha et al., 2020).
Glycyrrhetinic Acid as a Scaffold for Anticancer Agents
Glycyrrhetinic acid, derived from licorice, features a carboxylic acid group and has shown potential as a scaffold for the development of anticancer agents. Its semisynthetic derivatives exhibit significant cytotoxic effects towards various cancer cells, making it a promising candidate for future cancer treatments (Hussain et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of (1R,2S,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylic acid is beta-lactamases , including classes A and C-type beta-lactamases . Beta-lactamases are enzymes produced by bacteria that provide resistance to beta-lactam antibiotics such as penicillins .
Mode of Action
The compound interacts with its targets by inhibiting the action of beta-lactamases . This inhibition prevents the bacterial enzymes from breaking down the antibiotic, allowing the antibiotic to effectively kill the bacteria .
Biochemical Pathways
The compound affects the beta-lactamase pathway . By inhibiting beta-lactamases, it prevents the degradation of beta-lactam antibiotics, thereby enhancing their antibacterial activity . The downstream effect is the successful eradication of the bacteria that would otherwise be resistant to the antibiotics .
Result of Action
The result of the compound’s action is the enhanced efficacy of beta-lactam antibiotics . By inhibiting beta-lactamases, the compound allows the antibiotics to effectively kill bacteria that would otherwise be resistant .
properties
IUPAC Name |
(1R,2S,5R)-8-azabicyclo[3.2.1]octane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(11)6-3-1-5-2-4-7(6)9-5/h5-7,9H,1-4H2,(H,10,11)/t5-,6+,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTFORJMJSKOFQ-DSYKOEDSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CCC1N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H]2CC[C@@H]1N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 74787549 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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